N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c24-18-10-12-19(13-11-18)25-23(27)15-26-14-22(20-8-4-5-9-21(20)26)30(28,29)16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOOSMDJJKANBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-
Biological Activity
N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by a bromophenyl group, a phenylmethanesulfonyl group, and an indole moiety, suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C23H19BrN2O3S
- Molecular Weight : 483.4 g/mol
- CAS Number : 878060-70-9
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Potential
The compound's interaction with sigma receptors has been explored in related compounds. For instance, studies on radiotracers targeting sigma receptors have shown that blocking sigma(1) receptors can enhance tumor uptake in vivo . This mechanism could be relevant for this compound, given its indole structure which is often associated with anticancer properties.
Table of Biological Activities
Case Studies and Research Findings
- Antimicrobial Testing :
- Sigma Receptor Interaction :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position: Bromine at the phenyl ring’s para position (common in target, 26, and pyridazinone analogs) enhances hydrophobic interactions in protein pockets .
- Heterocyclic Cores: Replacing indole with triazinoindole (26) or pyridazinone shifts biological activity from anticancer to protein-targeted or anti-inflammatory effects.
Key Insights :
- Anticancer Activity: The target compound’s sulfonyl group may mimic endogenous ligands of Bcl-2/Mcl-1, whereas 10j’s benzoyl group offers higher yields but lower metabolic stability .
- Receptor Selectivity: Pyridazinone derivatives achieve FPR2 agonism through flexible methoxybenzyl substituents, contrasting with the rigid indole scaffold .
- Therapeutic Scope: Thioether-linked pyrimidinone () demonstrates how minor structural changes (e.g., sulfur vs. sulfonyl) redirect activity to neurological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving:
- Step 1 : Functionalization of the indole core at the 3-position with a phenylmethanesulfonyl group using sulfonation reagents (e.g., phenylmethanesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine).
- Step 2 : Introduction of the acetamide side chain via nucleophilic substitution or coupling reactions (e.g., using bromoacetyl bromide or EDCI/HOBt-mediated amide coupling).
- Step 3 : Final substitution with the 4-bromophenyl group via Buchwald-Hartwig amination or Ullmann coupling for aryl bromide substrates.
- Optimization : Yield improvements (typically 6–21% for analogous compounds) can be achieved by controlling reaction temperature (e.g., 0°C to room temperature for sulfonation) and using catalysts like Pd(PPh₃)₄ for coupling steps .
Q. Which spectroscopic and analytical techniques are critical for validating the structure of this compound?
- Key Techniques :
- ¹H/¹³C-NMR : To confirm substituent positions and integration ratios (e.g., indole protons at δ 7.2–8.1 ppm, sulfonyl group protons at δ 3.5–4.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with accuracy ≤5 ppm .
- X-ray Crystallography : For absolute configuration determination and hydrogen-bonding analysis (e.g., N–H⋯S or C–H⋯O interactions observed in analogous structures) .
Q. How should researchers design preliminary biological activity assays for this compound?
- Approach :
- Target Selection : Prioritize targets based on structural analogs (e.g., Bcl-2/Mcl-1 dual inhibitors for anticancer activity or HIV-1 RT inhibitors) .
- In Vitro Assays : Use cell lines (e.g., HL60 or RBL-2H3) for cytotoxicity (MTT assay) or enzyme inhibition (e.g., fluorescence-based protease assays).
- Controls : Include positive controls like staurosporine (apoptosis inducer) and validate results with triplicate experiments .
Advanced Research Questions
Q. What strategies can resolve regioselectivity challenges during the functionalization of the indole core?
- Solutions :
- Protecting Groups : Temporarily block reactive sites (e.g., N1 of indole using Boc groups) to direct sulfonation to the 3-position .
- Directed Metalation : Use directing groups (e.g., sulfonyl moieties) to enhance selectivity during electrophilic substitution .
Q. How can computational tools like MetaSite predict metabolic soft spots in this compound?
- Workflow :
- Input : Generate 3D structures (e.g., using Gaussian or RDKit) and simulate cytochrome P450 binding.
- MetaSite Analysis : Predict vulnerable sites (e.g., O-demethylation or sulfonyl group oxidation) and compare with in vitro microsomal stability data (e.g., human/rat liver microsomes).
- Design Modifications : Introduce electron-deficient groups (e.g., fluorophenyl) to reduce metabolic clearance, as demonstrated in indomethacin analogs .
Q. What crystallographic methods are essential for analyzing hydrogen-bonding networks in this compound?
- Protocol :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector for high-resolution (<0.8 Å) data.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on hydrogen-bond parameters (e.g., D⋯A distances <3.5 Å, angles >120°).
- Visualization : ORTEP-3 or Mercury for plotting intermolecular interactions (e.g., N–H⋯N dimers observed in triazole analogs) .
Q. How does the sulfonyl group influence the compound’s binding affinity to therapeutic targets?
- Analysis :
- Molecular Docking : Perform AutoDock/Vina simulations to compare binding poses with/without the sulfonyl group.
- SAR Studies : Synthesize analogs (e.g., replacing sulfonyl with carbonyl) and measure IC₅₀ shifts. For example, sulfonyl groups in indole derivatives enhance hydrophobic interactions with Bcl-2 pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
